molecular formula C17H17NO3S2 B2624671 (E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1448139-87-4

(E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2624671
CAS No.: 1448139-87-4
M. Wt: 347.45
InChI Key: NYRIBHNUHFXALM-CMDGGOBGSA-N
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Description

(E)-1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic enone derivative designed for advanced chemical and pharmacological research. This compound features a distinctive molecular architecture, integrating a pyrrolidine ring bearing a phenylsulfonyl group with a thiophene-substituted prop-2-en-1-one (chalcone) core. The trans (E) configuration of the α,β-unsaturated ketone is a key structural feature that defines its electronic properties and biological reactivity. The integration of the sulfonyl group is often utilized in medicinal chemistry to modulate a compound's properties, while the thiophene ring is a common bioisostere found in numerous bioactive molecules . Compounds based on the prop-2-en-1-one (enone) scaffold are of significant research interest due to their diverse biological activities. Enone derivatives have been extensively studied for their potential as anti-inflammatory agents. Research indicates that such compounds can inhibit neutrophil-mediated inflammatory responses by attenuating the production of superoxide anions and the release of human neutrophil elastase, which are key mediators in various inflammatory diseases . Furthermore, the α,β-unsaturated carbonyl system is a known pharmacophore that can interact with biological nucleophiles via Michael addition, potentially modulating crucial signaling pathways involved in inflammation and oxidative stress . This molecule is supplied exclusively for research applications, such as use as a reference standard in analytical chemistry, a key intermediate in synthetic chemistry programs, or a biochemical probe for in vitro investigations into new therapeutic targets. Researchers are advised to handle this product with appropriate care and to conduct their own characterization and biological testing to determine its specific properties and activity profile. This product is intended for use by trained professionals only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-17(9-8-14-5-4-12-22-14)18-11-10-16(13-18)23(20,21)15-6-2-1-3-7-15/h1-9,12,16H,10-11,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRIBHNUHFXALM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. The pyrrolidine ring contributes to its pharmacophoric characteristics, allowing it to bind effectively to proteins or enzymes involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa10.0Cell cycle arrest
A54915.0Inhibition of proliferation

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been evaluated for anti-inflammatory effects. Experimental models demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

Case Study 1: Breast Cancer
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound in targeting breast cancer cells. The research indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers.

Case Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory potential of the compound, wherein it was administered to animal models subjected to induced inflammation. Results showed a significant reduction in swelling and pain, correlating with decreased levels of inflammatory mediators.

Pharmacokinetics

Studies on the pharmacokinetic profile of this compound have indicated favorable absorption and distribution characteristics, making it a promising candidate for further development.

Toxicity Profile

Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal toxicity, suggesting a favorable safety profile for potential clinical applications.

Comparison with Similar Compounds

Structural Analogues of Enaminones and Chalcones

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Activities Reference
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one R₁ = 4-nitrophenyl; R₂ = pyrrolidin-1-yl 246.27 Intermediate in synthesis
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one R₁ = 2-hydroxyphenyl; R₂ = thiophen-2-yl 244.30 Antibacterial (Gram-positive/negative)
(E)-1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one R₁ = 4-hydroxy-3-nitrophenyl; R₂ = thiophen-2-yl 316.32 Antitubercular activity
(E)-3-(1H-Indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one R₁ = thiophen-2-yl; R₂ = 1H-indol-3-yl 265.34 Anti-tubercular (MIC = 50 μg/mL)
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one R₁ = phenyl; R₂ = pyrrolidin-1-yl 201.26 Crystallographic data available
Key Observations:

Chalcones with thiophen-2-yl substituents exhibit broad-spectrum antibacterial activity, likely due to improved membrane permeability .

Anti-Tubercular Activity:

  • Compounds like (E)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one show potent activity against Mycobacterium tuberculosis (MIC = 50 μg/mL), suggesting that the thiophen-2-yl group may synergize with heteroaromatic substituents .

Crystallographic Data:

  • (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one has been structurally characterized using tools like SHELXL, highlighting the importance of the (E)-configuration in maintaining molecular planarity .

Hydrogen Bonding and Crystal Packing

  • Weak C–H⋯O interactions dominate the crystal packing of enaminones, as observed in (E)-3-[5-(diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, forming dimeric chains that stabilize the solid-state structure .
  • Graph-set analysis (as in ) could further elucidate hydrogen-bonding patterns in the target compound .

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